AM-Imidazole-PA-Boc

Catalog No.
S8387598
CAS No.
M.F
C12H22N4O2
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM-Imidazole-PA-Boc

Product Name

AM-Imidazole-PA-Boc

IUPAC Name

tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)14-5-4-6-16-8-10(7-13)15-9-16/h8-9H,4-7,13H2,1-3H3,(H,14,17)

InChI Key

BQENGFIYJNRYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(N=C1)CN

AM-Imidazole-PA-Boc (CAS 2357108-99-5), chemically identified as tert-butyl (3-(4-(aminomethyl)-1H-imidazol-1-yl)propyl)carbamate, is an orthogonally protected, heterobifunctional PROTAC linker [1]. Featuring an aminomethyl-imidazole core extended by a Boc-protected propylamine chain, it serves as a critical structural bridge in the synthesis of advanced targeted protein degraders, notably IRAK4 degraders such as PROTAC IRAK4 degrader-1 [1]. The incorporation of the imidazole motif provides specific exit vectors and favorable physicochemical properties, while the Boc-protected terminal amine ensures strict regiocontrol during sequential amide coupling workflows in degrader assembly.

Research Fit

PROTAC linker Designed for heterobifunctional PROTAC synthesis; validated in IRAK4 degrader-1 construction.
Alkyl chain core Imidazole-containing 7-atom spacer supports membrane permeability in cell-based degradation studies.
High-purity building block Verified purity reduces synthetic variability and strengthens SAR reproducibility.

Substituting AM-Imidazole-PA-Boc with generic linear alkyl or PEG linkers (e.g., Boc-NH-C6-NH2) alters the spatial geometry, exit vector trajectory, and basicity of the resulting PROTAC, often leading to a failure in ternary complex formation between the target protein and the E3 ligase [1]. Furthermore, attempting to use unprotected aminomethyl-imidazole-propylamine variants results in competing acylation at both primary amine sites during coupling reactions. This lack of orthogonal protection generates complex statistical mixtures that severely depress overall synthetic yields and complicate downstream chromatographic purification, making generic or unprotected substitutes unviable for efficient procurement and scale-up.

Substitution Risk

AM-Imidazole-PA-Boc
Generic alkyl / PEG linker
Linker structure
Defined imidazole core and 7-atom spacer
Variable composition or length may disrupt ternary complex geometry
Degradation outcome
Incorporated in PROTAC IRAK4 degrader-1 with reported degradation
Reported degradation may not transfer; target engagement likely to be lost
Physicochemical profile
Alkyl chain: higher lipophilicity, reported membrane permeability
PEG: aqueous solubility; substitution alters cellular uptake and PK profile

Orthogonal Protection for Regioselective PROTAC Assembly

The terminal Boc protecting group on the propylamine chain of AM-Imidazole-PA-Boc strictly isolates the aminomethyl group for the primary coupling event. Compared to unprotected diamine analogs, which typically yield 35-50% statistical mixtures of mono- and di-coupled byproducts, the use of AM-Imidazole-PA-Boc enables >95% regioselective coupling to the first ligand (e.g., E3 ligase or target binder) [1]. This orthogonal strategy eliminates the need for exhaustive chromatographic separation of structural isomers.

Evidence DimensionFirst-step regioselective coupling yield
Target Compound Data>95% selective mono-coupling (AM-Imidazole-PA-Boc)
Comparator Or Baseline~35-50% yield with high byproduct formation (Unprotected diamine analog)
Quantified Difference~50% absolute increase in desired intermediate yield
ConditionsStandard HATU/DIPEA mediated amide coupling conditions

Prevents the loss of expensive target-binding or E3-recruiting ligands in statistical coupling mixtures, maximizing PROTAC assembly efficiency.

IRAK4 Degradation (OCI-LY-10)
Reported
0.1 μM: >20–50% degradation 1 μM: >50% degradation
Reported degradation endpoint context; linker-dependent performance observed in cellular assay.
PROTAC IRAK4 degrader-1 vs. vehicle control; OCI-LY-10 cells.

Elimination of Regioisomeric Imidazole Alkylation Bottlenecks

Procuring pre-assembled AM-Imidazole-PA-Boc bypasses the difficult regioselective alkylation of 4-(aminomethyl)imidazole. In-house synthesis using Boc-NH-propyl halides typically yields a 60:40 to 70:30 mixture of N1 and N3 alkylated regioisomers, requiring tedious reverse-phase or specialized silica purification [1]. Commercially sourced AM-Imidazole-PA-Boc provides the pure N1-isomer (>98% isomeric purity), saving significant synthetic time and raw material waste.

Evidence DimensionN1 vs N3 regioisomeric purity
Target Compound Data>98% pure N1-isomer (Pre-assembled AM-Imidazole-PA-Boc)
Comparator Or Baseline~60-70% N1 / 30-40% N3 mixture (Crude in-house alkylation)
Quantified DifferenceComplete elimination of the ~30-40% N3 regioisomer byproduct
ConditionsDirect procurement vs. de novo alkylation of 4-(aminomethyl)imidazole

Accelerates hit-to-lead timelines by 1-2 weeks by eliminating a major synthetic and purification bottleneck in linker construction.

Degradation Potency (PBMCs)
Reported
DC50 0.86 nM (monocytes) DC50 1.1 nM (lymphocytes)
Sub-nanomolar DC50 reported in primary human PBMCs; linker composition-specific result.
Degrader-1 performance; not a general linker property.

Physicochemical Tuning via Imidazole Incorporation

Unlike purely aliphatic linkers of similar length (e.g., Boc-NH-C7-NH2), the AM-Imidazole-PA-Boc linker introduces a basic imidazole nitrogen (pKa ~6.5-7.0) into the PROTAC backbone [1]. This structural feature significantly reduces the overall lipophilicity (clogP) of the final degrader molecule compared to pure alkyl chains, improving kinetic aqueous solubility and cellular permeability—critical parameters for heavy PROTACs like IRAK4 degraders which often suffer from poor physicochemical profiles [2].

Evidence DimensionLinker contribution to aqueous solubility and lipophilicity
Target Compound DataImidazole core provides a basic center (pKa ~6.5-7.0) for protonation at physiological pH
Comparator Or BaselinePurely aliphatic linkers (e.g., C7 alkyl chain, no basic centers)
Quantified DifferenceReduction in clogP and improved aqueous kinetic solubility
ConditionsPhysiological pH (7.4) in aqueous assay media

Enhances the bioavailability and cellular assay performance of the final PROTAC, reducing the risk of late-stage attrition due to poor solubility.

Alkyl vs. PEG Linkers
Class-level
Alkyl linkers generally enhance lipophilicity and membrane permeability; PEG linkers prioritize aqueous solubility.
Class-level property difference; direct quantitative comparison unavailable for this scaffold.
Context-dependent selection based on PROTAC design goals.
Chemical Purity
Reported
≥98.22%
High purity supports reproducible synthesis and minimizes confounding byproducts.
Per vendor Certificate of Analysis.

Synthesis of Cereblon-Recruiting IRAK4 Degraders

AM-Imidazole-PA-Boc is the exact linker required for the synthesis of PROTAC IRAK4 degrader-1 (Compound I-210) and related analogs [1]. Its specific geometry and exit vectors are optimized for forming the ternary complex between IRAK4 and Cereblon, making it the indispensable choice for researchers replicating or expanding upon this specific degrader class.

Modular PROTAC Library Construction

The orthogonal protection (Boc) and primary amine functionality make this linker ideal for split-and-pool or parallel synthesis of PROTAC libraries [1]. It allows for standardized amide coupling to a library of target ligands, followed by Boc deprotection and coupling to various E3 ligase ligands (e.g., pomalidomide, VHL ligands), ensuring high-throughput compatibility.

Physicochemical Optimization of Hydrophobic Degraders

When a lead PROTAC utilizing a pure alkyl linker exhibits poor aqueous solubility or cell permeability, substituting the aliphatic chain with the AM-Imidazole-PA-Boc motif can introduce beneficial basicity and polarity. This application is critical during the lead optimization phase to rescue highly lipophilic degrader candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
IRAK4 degrader synthesis for target validation
Defined linker composition (imidazole, alkyl chain, Boc-amine)
Confirm successful PROTAC formation and degradation efficiency in cellular models
Linker SAR studies
Specific 7-atom spacer and imidazole core as baseline
Assess ternary complex stability and degradation activity across linker analogs
Focused PROTAC library development
High-purity, consistent scaffold for linker variation
Minimize synthetic variability and optimize screening robustness

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.17427596 Da

Monoisotopic Mass

254.17427596 Da

Heavy Atom Count

18

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